![molecular formula C36H56N6O10S B14656620 Bis[2,5-dibutoxy-4-(morpholin-4-yl)benzene-1-diazonium] sulfate CAS No. 53364-70-8](/img/structure/B14656620.png)
Bis[2,5-dibutoxy-4-(morpholin-4-yl)benzene-1-diazonium] sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[2,5-dibutoxy-4-(morpholin-4-yl)benzene-1-diazonium] sulfate is a diazonium compound known for its unique chemical structure and reactivity. Diazonium compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring, making them highly reactive intermediates in organic synthesis. This particular compound features two diazonium groups, each attached to a benzene ring substituted with butoxy and morpholinyl groups, and is stabilized as a sulfate salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2,5-dibutoxy-4-(morpholin-4-yl)benzene-1-diazonium] sulfate typically involves the diazotization of the corresponding aromatic amine. The process generally includes the following steps:
Aromatic Amine Preparation:
Diazotization: The aromatic amine is treated with sodium nitrite (NaNO₂) and a strong acid, such as hydrochloric acid (HCl), at low temperatures (0-5°C) to form the diazonium salt.
Stabilization: The diazonium salt is then stabilized by converting it into the sulfate salt using sulfuric acid (H₂SO₄).
Industrial Production Methods
In an industrial setting, the synthesis of this compound follows similar steps but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Bis[2,5-dibutoxy-4-(morpholin-4-yl)benzene-1-diazonium] sulfate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and cyanides, through nucleophilic aromatic substitution.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aromatic amine.
Common Reagents and Conditions
Substitution Reactions: Reagents like potassium iodide (KI), copper(I) chloride (CuCl), and sodium hydroxide (NaOH) are commonly used.
Coupling Reactions: Phenols and aromatic amines are used as coupling partners, often in the presence of a base like sodium acetate (NaOAc).
Reduction Reactions: Reducing agents such as sodium sulfite (Na₂SO₃) or stannous chloride (SnCl₂) are employed.
Major Products
Substitution Reactions: Products include halogenated, hydroxylated, or cyanated aromatic compounds.
Coupling Reactions: Azo dyes with vibrant colors are formed.
Reduction Reactions: The corresponding aromatic amine, 2,5-dibutoxy-4-(morpholin-4-yl)aniline, is produced.
Scientific Research Applications
Bis[2,5-dibutoxy-4-(morpholin-4-yl)benzene-1-diazonium] sulfate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: The compound is employed in labeling and detection techniques due to its ability to form azo dyes.
Medicine: Research is ongoing into its potential use in drug development and diagnostic assays.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Bis[2,5-dibutoxy-4-(morpholin-4-yl)benzene-1-diazonium] sulfate involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. The molecular targets and pathways depend on the specific reaction and application. For example, in azo coupling reactions, the diazonium ion reacts with nucleophilic sites on phenols or aromatic amines to form azo bonds.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dibutoxy-4-(morpholin-4-yl)benzenediazonium tetrachlorozincate
- 2,5-Dibutoxy-4-(4-morpholinyl)benzenediazonium tetrafluoroborate
- 2,5-Dibutoxy-4-(morpholin-4-yl)benzenediazonium 4-methylbenzenesulfonate
Uniqueness
Bis[2,5-dibutoxy-4-(morpholin-4-yl)benzene-1-diazonium] sulfate is unique due to its specific combination of substituents and the sulfate counterion, which provides distinct reactivity and stability compared to other diazonium salts. The presence of butoxy and morpholinyl groups enhances its solubility and reactivity in various chemical environments.
Properties
CAS No. |
53364-70-8 |
|---|---|
Molecular Formula |
C36H56N6O10S |
Molecular Weight |
764.9 g/mol |
IUPAC Name |
2,5-dibutoxy-4-morpholin-4-ylbenzenediazonium;sulfate |
InChI |
InChI=1S/2C18H28N3O3.H2O4S/c2*1-3-5-9-23-17-14-16(21-7-11-22-12-8-21)18(13-15(17)20-19)24-10-6-4-2;1-5(2,3)4/h2*13-14H,3-12H2,1-2H3;(H2,1,2,3,4)/q2*+1;/p-2 |
InChI Key |
TYSBSENAJWXNAI-UHFFFAOYSA-L |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1[N+]#N)OCCCC)N2CCOCC2.CCCCOC1=CC(=C(C=C1[N+]#N)OCCCC)N2CCOCC2.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![O-[2-(2H-tetrazol-5-yl)pyridin-3-yl] ethanethioate](/img/structure/B14656537.png)
![N-[(4-Methoxyphenyl)methylideneamino]-4-methyl-benzamide](/img/structure/B14656549.png)
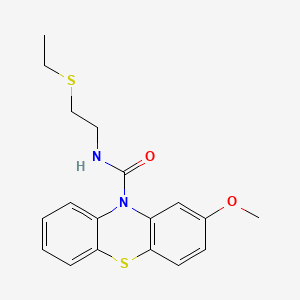
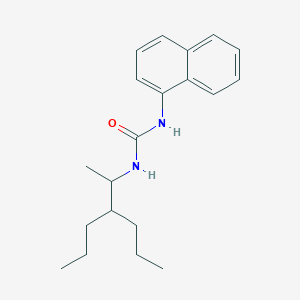
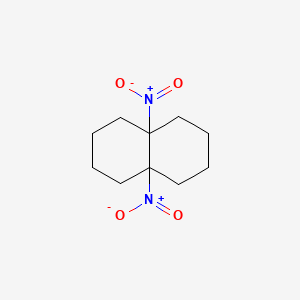
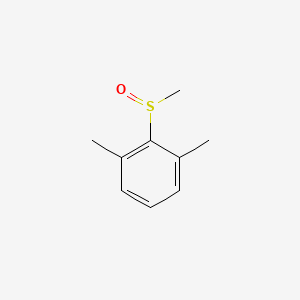
![2-{(E)-[(Pyridin-4-yl)methylidene]amino}benzoic acid](/img/structure/B14656567.png)
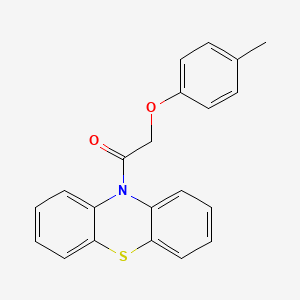
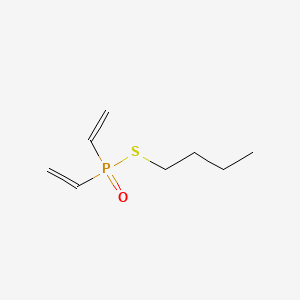
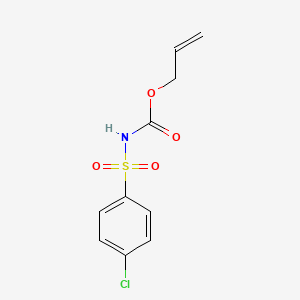
![1,1'-(1,3-Phenylene)bis[(4-hydroxyphenyl)ethane-1,2-dione]](/img/structure/B14656595.png)
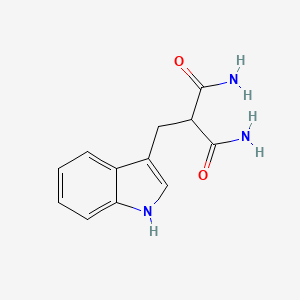

![1-[4,7-dimethoxy-6-(2-morpholin-4-ylethoxy)-1-benzofuran-5-yl]-3-(4-methoxyphenyl)propan-1-ol;oxalic acid](/img/structure/B14656621.png)
